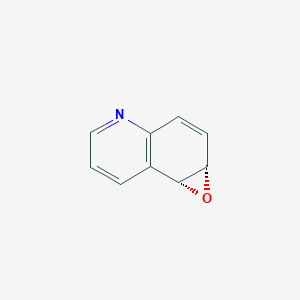
5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)- is an important compound in the field of organic chemistry. It is a chiral cyclic amine that has potential applications in various scientific research fields.
Mécanisme D'action
The mechanism of action of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- is not fully understood. However, it has been reported to inhibit the activity of certain enzymes and proteins involved in cancer cell growth, inflammation, and viral replication. It has also been shown to interact with certain receptors in the body, leading to its various biological effects.
Effets Biochimiques Et Physiologiques
5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- has been reported to exhibit various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. It has also been reported to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. Additionally, it has been shown to inhibit the replication of certain viruses.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- in lab experiments is its high purity and enantiomeric excess. This allows for accurate and reproducible results. However, one limitation is its limited solubility in aqueous solutions, which may require the use of organic solvents.
Orientations Futures
There are several future directions for the research and development of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)-. One potential direction is the study of its potential use as a chiral ligand in asymmetric synthesis reactions. Another direction is the investigation of its mechanism of action and potential use in the treatment of cancer, inflammation, and viral infections. Additionally, the development of more efficient and environmentally friendly synthesis methods for this compound is also an area of interest.
Conclusion:
In conclusion, 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- is an important compound in the field of organic chemistry. Its potential applications in various scientific research fields make it an area of interest for further investigation. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper.
Méthodes De Synthèse
The synthesis of 5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- involves the reaction of (S)-phenylglycinol with paraformaldehyde and acetic anhydride in the presence of a catalyst. The resulting product is then treated with sodium borohydride and hydrogen peroxide to form the desired compound. This method has been reported to yield high purity and enantiomeric excess of the (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- isomer.
Applications De Recherche Scientifique
5,6-Epoxy-5,6-dihydroquinoline, (5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)-)- has potential applications in various scientific research fields. It has been reported to exhibit anti-cancer, anti-inflammatory, and anti-viral activities. It has also been studied for its potential use as a chiral ligand in asymmetric synthesis reactions.
Propriétés
Numéro CAS |
135096-28-5 |
|---|---|
Nom du produit |
5,6-Epoxy-5,6-dihydroquinoline, (5R,6S)- |
Formule moléculaire |
C9H7NO |
Poids moléculaire |
145.16 g/mol |
Nom IUPAC |
(1aS,7bR)-1a,7b-dihydrooxireno[2,3-f]quinoline |
InChI |
InChI=1S/C9H7NO/c1-2-6-7(10-5-1)3-4-8-9(6)11-8/h1-5,8-9H/t8-,9+/m0/s1 |
Clé InChI |
DUTMSHWTRSUNIF-DTWKUNHWSA-N |
SMILES isomérique |
C1=CC2=C(C=C[C@H]3[C@@H]2O3)N=C1 |
SMILES |
C1=CC2=C(C=CC3C2O3)N=C1 |
SMILES canonique |
C1=CC2=C(C=CC3C2O3)N=C1 |
Autres numéros CAS |
135096-28-5 |
Synonymes |
Oxireno[f]quinoline,1a,7b-dihydro-,(1aS)-(9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



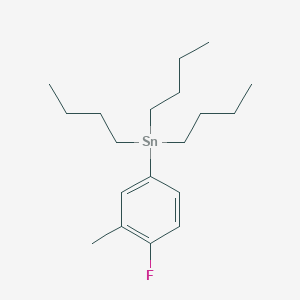
![Dichloro [(R)-(+)-2,2'-bis(diphenylphosphino)-1,1'-binaphathyl] ruthenium(II)](/img/structure/B152572.png)
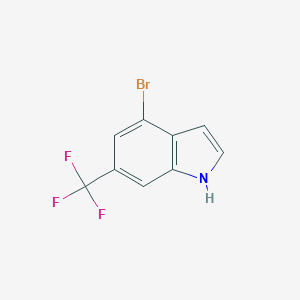
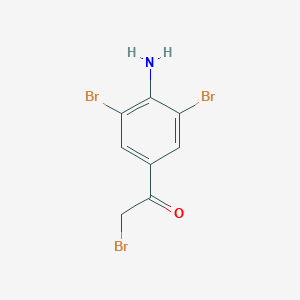
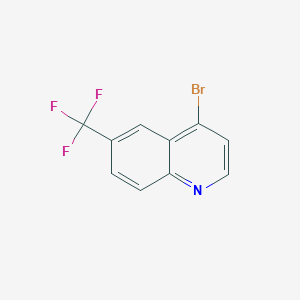
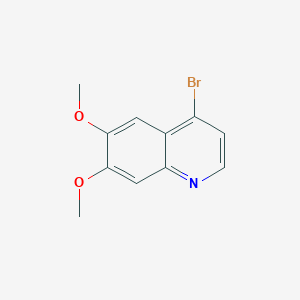
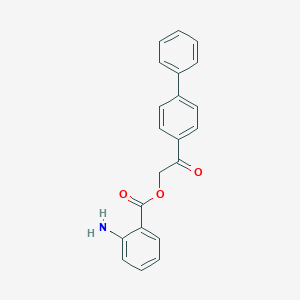
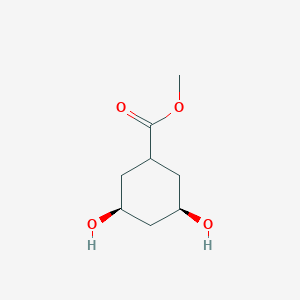
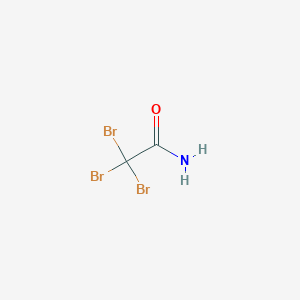
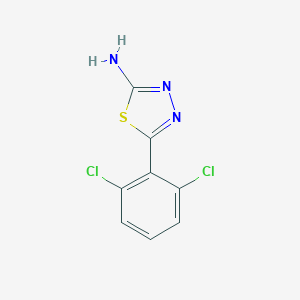
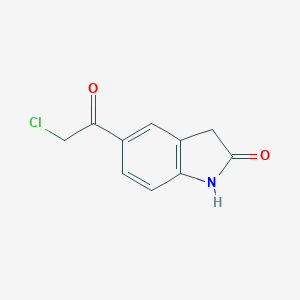
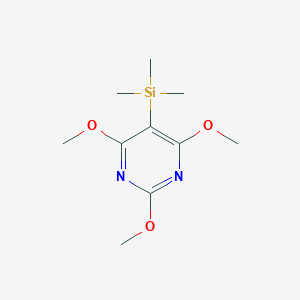
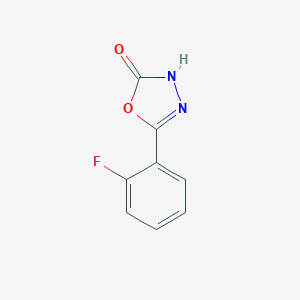
![5-Iodo-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B152598.png)